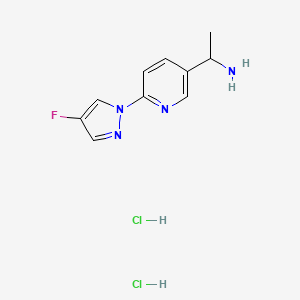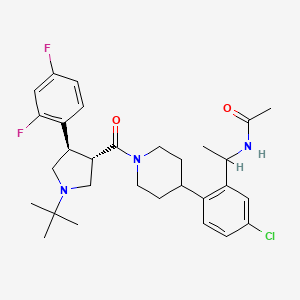
MC-4R Agonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-4R Agonist 1 is a compound that acts as an agonist for the human melanocortin-4 receptor. This receptor is a part of the melanocortin receptor family, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.
Vorbereitungsmethoden
The synthesis of MC-4R Agonist 1 involves several steps, including the formation of peptide bonds and cyclization to create a stable structure. The synthetic route typically starts with the preparation of individual amino acids, followed by their sequential coupling using peptide synthesis techniques. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of the compound .
Analyse Chemischer Reaktionen
MC-4R Agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Wissenschaftliche Forschungsanwendungen
MC-4R Agonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of melanocortin receptor agonists. In biology, it helps in understanding the role of melanocortin receptors in energy homeostasis and appetite regulation. In medicine, this compound is being investigated for its potential to treat obesity, sexual dysfunction, and diabetes by modulating the activity of the melanocortin-4 receptor. Additionally, it has industrial applications in the development of new therapeutic agents targeting the melanocortin receptor pathway .
Wirkmechanismus
MC-4R Agonist 1 exerts its effects by binding to the melanocortin-4 receptor, a G protein-coupled receptor located in the central nervous system. Upon binding, it activates the receptor, leading to the stimulation of the G protein and subsequent increase in intracellular cyclic adenosine monophosphate levels. This activation triggers a cascade of signaling events that regulate appetite, energy expenditure, and body weight. The molecular targets involved in this pathway include the melanocortin receptor itself, as well as downstream effectors such as adenylate cyclase and protein kinase A .
Vergleich Mit ähnlichen Verbindungen
MC-4R Agonist 1 can be compared to other melanocortin receptor agonists such as setmelanotide and LY2112688. While all these compounds target the melanocortin-4 receptor, this compound is unique in its specific binding affinity and activation kinetics. Setmelanotide, for example, is a cyclic peptide that has been approved for the treatment of obesity caused by genetic deficiencies in the melanocortin pathway. LY2112688 is another peptide agonist with distinct pharmacological properties. The uniqueness of this compound lies in its ability to selectively activate the melanocortin-4 receptor with minimal off-target effects .
Eigenschaften
Molekularformel |
C30H38ClF2N3O2 |
|---|---|
Molekulargewicht |
546.1 g/mol |
IUPAC-Name |
N-[1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide |
InChI |
InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18?,26-,27+/m0/s1 |
InChI-Schlüssel |
ZCWVNCMFYHPHCX-TZFXDJNOSA-N |
Isomerische SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



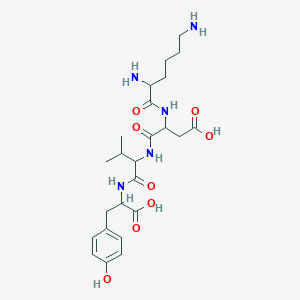
![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)
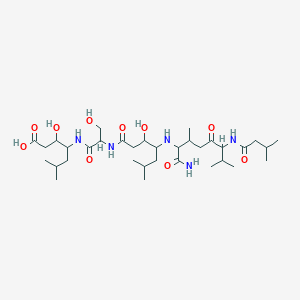
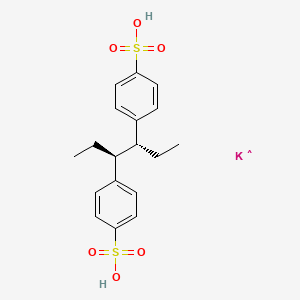


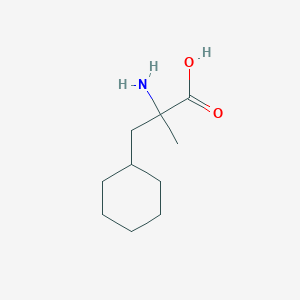
![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
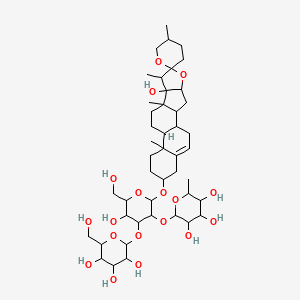
![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)
